![molecular formula C9H10O2 B2372744 3-[(R)-1-Hydroxyethyl]benzaldehyde CAS No. 1253105-73-5](/img/structure/B2372744.png)
3-[(R)-1-Hydroxyethyl]benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds like benzaldehyde has been achieved through various methods. One approach involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . Another method involves the catalytic hydrogenation of methyl benzoate to benzyl aldehyde over manganese-based catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds like benzaldehyde have been studied. For instance, the selective oxidation of styrene under heterogeneous catalyzed conditions delivers environmentally friendly paths for the production of benzaldehyde .Scientific Research Applications
Enzyme Catalysis and Asymmetric Synthesis
Research demonstrates that benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. This process is significant in asymmetric synthesis, producing various compounds with high enantiomeric purity, such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin. These compounds are crucial chiral building blocks in chemical synthesis (Kühl et al., 2007).
Catalytic Reactions in Organic Synthesis
The use of benzaldehyde in catalytic reactions is a key area of research. For instance, the carbonylation of hydrocarbons, catalyzed by specific complexes under irradiation, transforms benzaldehyde into valuable organic compounds. This method is notable for its ambient conditions and efficiency in producing various aldehydes, showcasing the versatile applications of benzaldehyde in organic synthesis (Sakakura et al., 1990).
Chemical Engineering and Process Optimization
Benzaldehyde's role in chemical engineering processes is highlighted in studies focusing on the optimization of reactions involving benzaldehyde derivatives. For example, innovative reactor designs and reaction engineering approaches have been developed for the efficient synthesis of benzaldehyde derivatives, significantly improving the productivity and yield of these reactions (Hildebrand et al., 2007).
Green Chemistry Applications
Benzaldehyde is also utilized in green chemistry applications, such as the synthesis of 3-(methoxycarbonyl)coumarin using ionic liquids. This approach exemplifies the integration of sustainable methods in chemical synthesis, reducing environmental impact and enhancing efficiency (Verdía et al., 2017).
Advanced Material Synthesis
In material science, benzaldehyde derivatives are employed in the synthesis of advanced materials. For instance, the preparation of optically active compounds using benzaldehyde lyase-catalyzed reactions contributes to the development of novel materials with specific optical properties (Hischer et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Future research directions could involve optimizing catalysts to enhance the efficiency and sustainability of benzaldehyde synthesis . Additionally, the development of sustainable, effective catalytic systems for benzaldehyde production is a task of high significance in both academic and industrial fields .
properties
IUPAC Name |
3-[(1R)-1-hydroxyethyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIXBVCCQDUDPW-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1253105-73-5 |
Source
|
Record name | 3-[(1R)-1-hydroxyethyl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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